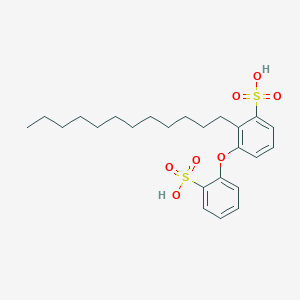

Disodium dodecyl(sulphonatophenoxy)benzenesulphonate

Description

Historical Context and Discovery Timeline

The development of this compound is situated within the broader history of synthetic surfactants, which gained significant industrial importance during the mid-20th century. While the exact date of its first synthesis is not precisely documented in the available literature, the compound emerges from the chemical advances made in the field of diphenyl ether chemistry.

Diphenyl ether itself was discovered by Heinrich Limpricht and Karl List in 1855, when they reproduced Carl Ettling's destructive distillation of copper benzoate. This foundational work provided the basis for later developments in the synthesis of diphenyl ether derivatives, including sulfonated varieties.

The timeline of significant developments related to this compound includes:

The evolution of this compound's synthesis has been marked by ongoing efforts to improve production efficiency and reduce environmental impact. Modern production methods typically involve a clean process that is environment-friendly and has strong sulfonation capability, with fast reaction times and minimal by-product formation.

Regulatory Classification and Industrial Significance

This compound has established regulatory recognition across multiple international frameworks, reflecting its widespread industrial use. The compound is listed in the following regulatory inventories:

- European Inventory of Existing Commercial Chemical Substances (EINECS) with number 249-063-8

- European Commission (EC) Inventory

- United States Toxic Substances Control Act (TSCA) Inventory

- New Zealand Inventory of Chemicals (NZIoC)

- Philippines Inventory of Chemicals and Chemical Substances (PICCS)

- Vietnam National Chemical Inventory

- Chinese Chemical Inventory of Existing Chemical Substances (China IECSC)

- Korea Existing Chemicals List (KECL)

The compound's industrial significance is multifaceted, with applications spanning numerous sectors. Its excellent emulsifying, wetting, and dispersing properties make it particularly valuable in various manufacturing processes.

Table: Industrial Applications of this compound

Production data indicates that the United States manufactured less than 1,000,000 pounds of this compound annually from 2016 to 2019, demonstrating its continued industrial relevance. The compound is produced by multiple manufacturing sectors, including:

- Basic organic chemical manufacturing

- Paint and coating manufacturing

- Oil and gas drilling, extraction, and support activities

Research has highlighted the compound's effectiveness as a surfactant in specialized applications. One notable study demonstrated that this compound enhances the stability of carbon nanotube dispersions, which can be utilized in advanced sensors and separation membranes. This application illustrates the compound's expanding role in emerging technologies and advanced materials science.

Properties

IUPAC Name |

2-dodecyl-3-(2-sulfophenoxy)benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O7S2/c1-2-3-4-5-6-7-8-9-10-11-15-20-21(17-14-19-23(20)32(25,26)27)31-22-16-12-13-18-24(22)33(28,29)30/h12-14,16-19H,2-11,15H2,1H3,(H,25,26,27)(H,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYLUJWGZVASHOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=C(C=CC=C1S(=O)(=O)O)OC2=CC=CC=C2S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50860419 | |

| Record name | 2-Dodecyl-3-(2-sulfophenoxy)benzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50860419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, 46% Aqueous solution: Clear yellow to amber liquid; [Pilot MSDS] | |

| Record name | Benzenesulfonic acid, dodecyl(sulfophenoxy)-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, dodecyl(sulfophenoxy)-, disodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20636 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

28519-02-0 | |

| Record name | Benzenesulfonic acid, dodecyl(sulfophenoxy)-, sodium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028519020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, dodecyl(sulfophenoxy)-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium dodecyl(sulphonatophenoxy)benzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.588 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation Methods of Disodium dodecyl(sulphonatophenoxy)benzenesulphonate

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves two major chemical transformations:

- Alkylation of diphenyl ether with dodecyl chloride

- Sulfonation of the alkylated intermediate using sulfonating agents such as fuming sulfuric acid or chlorosulfonic acid

Alkylation Step

- Reactants: Diphenyl ether and dodecyl chloride

- Catalyst: Typically a Lewis acid catalyst (exact catalyst details vary by industrial process)

- Reaction conditions:

- Catalyst-to-reactant molar ratio: 1:5

- Temperature: 70°C

- Reaction time: 5 hours

- Purpose: Introduction of the dodecyl group into the diphenyl ether structure to form dodecylphenoxybenzene

Sulfonation Step

- Reactants: Alkylated diphenyl ether intermediate and sulfonating agent (fuming sulfuric acid or chlorosulfonic acid)

- Optimal conditions for sulfonation with fuming sulfuric acid:

- Sulfur trioxide concentration: 15%

- Temperature: 35°C

- Reaction time: 1 hour

- Outcome: Introduction of sulfonic acid groups (-SO3H) onto the aromatic rings, yielding the sulphonated intermediate

Neutralization and Salt Formation

- The sulfonated intermediate is neutralized with sodium hydroxide (NaOH) to form the disodium salt, this compound.

- This step is critical for converting the sulfonic acid groups into their sodium sulfonate salts, which confer water solubility and surfactant properties.

Industrial Production Methods

Industrial-scale synthesis emphasizes efficiency, purity, and environmental considerations:

- Raw Material Handling: Both fresh and recycled diphenyl ether are used to optimize cost and sustainability.

- Reaction Vessel Conditions: Reaction mixtures are stirred and heated under vacuum at 80-100°C to remove water and drive the alkylation and sulfonation reactions.

- Process Control: Precise control of temperature, reactant ratios, and reaction times ensures high yield and product consistency.

- Purification: Removal of byproducts such as sodium sulfate (Na2SO4) is achieved through controlled addition of calcium chloride (CaCl2), which precipitates sodium sulfate for filtration.

- Filtration and Aging: The crude product is allowed to stand for 5-8 hours to enable complete precipitation of impurities, followed by filtration to obtain the purified disodium salt solution.

Comparative Data Table of Key Reaction Parameters

| Step | Reactants | Conditions | Key Parameters | Notes |

|---|---|---|---|---|

| Alkylation | Diphenyl ether + Dodecyl chloride | 70°C, 5 hours, catalyst ratio 1:5 | Catalyst: Lewis acid; vacuum applied | Introduces dodecyl group |

| Sulfonation | Alkylated intermediate + SO3 | 35°C, 1 hour, 15% SO3 concentration | Sulfonating agent: fuming sulfuric acid or chlorosulfonic acid | Adds sulfonic acid groups |

| Neutralization | Sulfonated intermediate + NaOH | 30-50°C, pH 7.5-8.0 | Controlled NaOH addition | Converts acid to disodium salt |

| Purification | Crude product + CaCl2 | 30-85°C, stirring, standing 5-8 h | Gradual CaCl2 addition to remove Na2SO4 | Removes sodium sulfate byproduct |

Research Findings on Process Optimization

- Catalyst and Temperature Optimization: Studies indicate that the catalyst-to-reactant ratio of 1:5 and reaction temperature of 70°C during alkylation maximize yield while minimizing side reactions.

- Sulfonation Agent Choice: Fuming sulfuric acid with 15% SO3 concentration at 35°C for 1 hour provides efficient sulfonation with controlled substitution patterns on the aromatic rings.

- Neutralization Control: Maintaining neutralization temperature between 30-50°C and pH around 7.5-8.0 prevents over-neutralization and degradation of the product.

- Byproduct Removal: The stepwise addition of CaCl2 under continuous stirring and temperature control (initial 30-50°C, then raised to 65-85°C) effectively precipitates sodium sulfate, improving product purity.

- Aging Time: Allowing the mixture to stand for 5-8 hours before filtration enhances separation efficiency of impurities.

Analytical Considerations in Preparation

- Purity Monitoring: Ion chromatography is typically employed to detect residual sodium sulfate and unreacted starting materials.

- Structural Confirmation: Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FTIR) confirm the presence of alkyl and sulfonate groups.

- Reaction Monitoring: Surface tension measurements and titrations are used to monitor surfactant formation and neutralization completeness.

Summary Table: Preparation Method Overview

| Preparation Stage | Description | Critical Parameters | Outcome |

|---|---|---|---|

| Alkylation | Diphenyl ether + dodecyl chloride | 70°C, 5 h, catalyst ratio 1:5 | Dodecylphenoxybenzene intermediate |

| Sulfonation | Sulfonation with SO3 in acid | 35°C, 1 h, 15% SO3 concentration | Sulfonated intermediate |

| Neutralization | Reaction with NaOH | 30-50°C, pH 7.5-8.0 | Disodium salt formation |

| Purification | CaCl2 addition, standing, filtering | 30-85°C, 5-8 h standing | Removal of sodium sulfate, purified product |

Chemical Reactions Analysis

Sulfonation Reactions

Sulfonation represents the primary reaction pathway for this compound, involving electrophilic substitution on aromatic rings. The process follows a two-step mechanism:

-

Electrophilic attack by sulfur trioxide (SO₃) or sulfuric acid derivatives forms a σ-complex intermediate.

-

Deprotonation in the presence of alkali yields stable sulfonic acid derivatives .

Key Conditions and Reagents

| Parameter | Optimal Value |

|---|---|

| Sulfonating Agent | Fuming H₂SO₄ (15% SO₃) or ClSO₃H |

| Temperature | 35°C (fuming H₂SO₄), 15°C (ClSO₃H) |

| Reaction Time | 1 hour (fuming H₂SO₄), 20 min (ClSO₃H) |

| Molar Ratio (Agent:Substrate) | 2.5:1 (fuming H₂SO₄), 5:1 (ClSO₃H) |

Outcomes

-

Sulfonic Acid Groups Introduced : 1.90–1.92 per molecule under optimal conditions .

-

Byproducts : Sulfones (≈1% yield) form at elevated temperatures or prolonged reaction times .

Oxidation Reactions

Oxidative transformations modify the sulfonate groups or alkyl chains, altering surfactant properties.

Reagents and Conditions

| Oxidizing Agent | Conditions | Products |

|---|---|---|

| KMnO₄ | Acidic/neutral aqueous medium | Sulfone derivatives |

| H₂O₂ | 60–70°C, pH 7–9 | Oxidized alkyl chains |

Experimental Findings

-

Potassium Permanganate : Generates sulfones via cleavage of sulfonate groups, detectable via FT-IR at 1,150 cm⁻¹ (S=O stretch).

-

Hydrogen Peroxide : Preferentially oxidizes dodecyl chains, producing carboxylic acid derivatives without ring modification.

Substitution Reactions

Electrophilic substitution occurs on the aromatic rings, enabling functionalization for specialized applications.

Common Reagents

-

Halogens (Br₂, Cl₂) : Bromination/chlorination at para positions relative to sulfonate groups.

-

Nitration (HNO₃/H₂SO₄) : Introduces nitro groups for enhanced solubility in polar solvents.

Conditions and Outcomes

| Reaction Type | Reagent System | Temperature | Major Product |

|---|---|---|---|

| Bromination | Br₂ in CCl₄ | 25°C | 4-Bromo-derivative |

| Nitration | HNO₃ (conc.)/H₂SO₄ | 0–5°C | 3-Nitro-benzenesulphonate |

Side Reactions and Mitigation

Side reactions during synthesis impact yield and purity:

Common Side Reactions

-

Sulfone Formation : Accelerated by excess SO₃ or temperatures >40°C .

-

Polysulfonation : Occurs with prolonged exposure to sulfonating agents, reducing surfactant efficacy .

Mitigation Strategies

Step 1: Alkylation of Diphenyl Ether

| Parameter | Value |

|---|---|

| Catalyst | AlCl₃ (n = 1:5) |

| Temperature | 70°C |

| Reaction Time | 5 hours |

| Conversion Rate | 82% |

Step 2: Sulfonation

-

Reagent : Fuming H₂SO₄ (15% SO₃)

Stability Under Reactive Conditions

The compound demonstrates stability in:

-

Acidic Media (pH 2–6) : No decomposition over 24 hours.

-

Alkaline Media (pH 8–12) : Gradual hydrolysis (5% loss after 12 hours at 50°C).

Scientific Research Applications

Chemistry

SDBS is employed as a surfactant in the synthesis of nanoparticles and advanced materials. Its ability to reduce surface tension facilitates the formation of stable colloidal dispersions, which are essential in nanotechnology.

- Case Study : A study demonstrated that SDBS enhances the stability of carbon nanotube dispersions, which can be utilized in sensors and separation membranes .

Biology

In biological applications, SDBS is used for preparing samples for microscopy and other analytical techniques. Its surfactant properties help in the solubilization of cellular components, improving visibility under microscopy.

- Case Study : Research indicated that SDBS aids in the extraction of membrane proteins from cells, enhancing the efficiency of subsequent analytical methods.

Medicine

The compound is being investigated for its potential in drug delivery systems. SDBS can encapsulate hydrophobic drugs, improving their solubility and bioavailability.

- Research Findings : Studies have shown that formulations containing SDBS can significantly enhance the therapeutic efficacy of poorly soluble drugs by facilitating their transport across biological membranes.

Industrial Applications

In industrial settings, SDBS is widely used as an emulsifier and wetting agent in the manufacture of:

Mechanism of Action

As a surfactant, disodium dodecyl(sulphonatophenoxy)benzenesulphonate reduces the surface tension between different phases, such as oil and water. This property allows it to act as an emulsifier, stabilizing mixtures of immiscible liquids. The molecular targets and pathways involved include the interaction with hydrophobic and hydrophilic regions of molecules, facilitating the formation of micelles and other structures that enhance solubility and stability .

Comparison with Similar Compounds

Sodium Dodecyl Benzenesulphonate (SDBS)

- Structural Differences: SDBS (C18H29NaO3S) lacks the sulphonatophenoxy bridge, featuring a single benzenesulphonate group attached directly to the dodecyl chain.

- Physicochemical Properties: Critical Micelle Concentration (CMC): SDBS has a lower CMC (~1.2 mM) compared to disodium dodecyl(sulphonatophenoxy)benzenesulphonate due to its simpler hydrophobic tail . Aggregation Behavior: The position of the benzenesulphonate group in SDBS isomers significantly affects micelle formation. For example, mid-chain substitution reduces steric hindrance, enabling tighter packing at interfaces .

- Applications : SDBS is used in polar elastomers (e.g., XNBR) to enhance polymer-filler interactions and in conductive polymer composites .

Diammonium Dodecyl(sulphonatophenoxy)benzenesulphonate (CAS 67968-24-5)

Disodium Decyl(sulphonatophenoxy)benzenesulphonate (CAS 36445-71-3)

- Structural Differences : Features a shorter decyl (C10) chain instead of dodecyl (C12).

- Physicochemical Properties :

Sodium 4-(Dodecyloxy)benzenesulphonate (CID 3023363)

- Structural Differences: Contains an ether linkage (dodecyloxy) instead of a sulphonatophenoxy group.

- Physicochemical Properties: Polarity: The ether group increases polarity, reducing compatibility with nonpolar solvents . Aggregation: Forms smaller micelles due to weaker hydrophobic interactions .

Performance and Application Comparison

*Estimated based on structural analogs.

Regulatory and Environmental Considerations

Biological Activity

Disodium dodecyl(sulphonatophenoxy)benzenesulphonate (SDBS) is a surfactant widely used in various industrial and biological applications. This article explores its biological activity, focusing on cytotoxicity, inflammatory responses, and potential applications in medicine and environmental science.

SDBS is characterized by its amphiphilic structure, which allows it to reduce surface tension between immiscible phases, such as oil and water. This property makes it effective as an emulsifier, facilitating the formation of micelles that enhance the solubility of hydrophobic compounds. The compound is synthesized through a multi-step process involving alkylation and sulfonation reactions, typically using dodecyl chloride and fuming sulfuric acid under controlled conditions.

Cytotoxicity Studies

Recent studies have investigated the cytotoxic effects of SDBS on human keratinocytes (HaCaT cells). The cytotoxicity was assessed using the Cell Counting Kit-8 (CCK-8) method and phase-contrast microscopy. Key findings include:

- Concentration-Dependent Effects : SDBS exhibited cytotoxic effects at concentrations of 20 µg/ml and above, leading to morphological changes in HaCaT cells. Lower concentrations (5, 10, and 15 µg/ml) did not significantly affect cell viability or cytokine expression after 24 hours .

- Inflammatory Cytokine Expression : The study measured mRNA expression levels of pro-inflammatory cytokines IL-1α, IL-6, IL-8, and TNF-α. While higher concentrations induced cytotoxicity, they did not significantly alter the expression levels of these cytokines compared to controls .

Table 1: Cytotoxic Effects of SDBS on HaCaT Cells

| Concentration (µg/ml) | Cell Viability (%) | IL-6 Levels (pg/ml) | IL-8 Levels (pg/ml) |

|---|---|---|---|

| 5 | 98 | Not significant | Not significant |

| 10 | 95 | Not significant | Not significant |

| 15 | 90 | Not significant | Not significant |

| 20 | 70 | Increased | Increased |

Environmental Impact and Biodegradability

SDBS has been assessed for its environmental impact due to its widespread use in hydraulic fracturing fluids. Studies indicate that SDBS can contribute to the formation of disinfection byproducts in treated wastewater, raising concerns about its persistence in aquatic environments .

Biodegradability Assessment : Using Quantitative Structure-Activity Relationship (QSAR) models, SDBS was evaluated for its potential to be persistent, bioaccumulative, and toxic (PBT). Results suggested that while SDBS is biodegradable under certain conditions, its environmental persistence requires further investigation .

Potential Applications in Medicine

Due to its emulsifying properties, SDBS is being explored for various medical applications:

- Drug Delivery Systems : Its ability to enhance solubility makes it a candidate for formulating drug delivery systems that require stable emulsions.

- Biological Sample Preparation : SDBS is utilized in preparing biological samples for microscopy and other analytical techniques.

Case Studies

- Cytotoxicity and Inflammatory Response : A study conducted on HaCaT cells demonstrated that while high concentrations of SDBS are cytotoxic, they do not significantly induce inflammatory responses at lower concentrations. This finding suggests a threshold effect where SDBS can be safely used at lower doses without adverse inflammatory effects .

- Environmental Monitoring : Research focusing on hydraulic fracturing wastewater highlighted the need for monitoring chemicals like SDBS due to their potential to form harmful byproducts during water treatment processes. This emphasizes the importance of assessing both the direct biological activity and the environmental implications of such compounds .

Q & A

Q. What are the established synthetic routes for disodium dodecyl(sulphonatophenoxy)benzenesulphonate, and how can purity be optimized during synthesis?

The compound is synthesized via sulfonation of dodecylbenzene derivatives followed by neutralization with sodium hydroxide. A common method involves reacting dodecylphenol with sulfuric acid to form the sulfonic acid intermediate, which is then neutralized with sodium carbonate or hydroxide . Purity optimization requires precise control of reaction stoichiometry, temperature (typically 80–100°C), and post-synthesis purification steps like recrystallization or column chromatography. Analytical techniques such as HPLC or titration with cationic surfactants can validate purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s structural and functional properties?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the aromatic sulfonate and dodecyl chain positions. Fourier-Transform Infrared (FTIR) spectroscopy identifies sulfonate groups (S=O stretching at ~1180–1120 cm⁻¹) . High-performance liquid chromatography (HPLC) with UV detection ensures molecular integrity, while mass spectrometry (LC-MS) confirms molecular weight (e.g., 542.61 g/mol as per structural data) .

Q. How does this surfactant interact with aqueous systems, and what experimental protocols quantify its critical micelle concentration (CMC)?

Surface tension measurements using a tensiometer (e.g., Du Noüy ring method) at varying concentrations determine CMC. Conductivity titrations also track micelle formation by observing inflection points in specific conductance curves. Molecular dynamics simulations, as applied to structurally similar surfactants, can model aggregation behavior .

Q. What regulatory guidelines govern its environmental safety in laboratory settings, and how are ecotoxicity assessments designed?

The U.S. EPA’s Endocrine Disruptor Screening Program (EDSP) outlines protocols for assessing endocrine disruption potential, including in vitro receptor binding assays and in vivo fish or amphibian studies . The European Chemicals Agency (ECHA) requires persistence, bioaccumulation, and toxicity (PBT) assessments under REACH, with standardized OECD test guidelines (e.g., OECD 301 for biodegradability) .

Q. How is the compound’s stability evaluated under varying pH and temperature conditions?

Accelerated stability studies involve storing solutions at pH 3–11 and temperatures up to 60°C for 4–12 weeks. Degradation is monitored via HPLC for byproduct formation. Thermo-gravimetric analysis (TGA) assesses thermal decomposition patterns .

Advanced Research Questions

Q. What molecular dynamics (MD) approaches elucidate the aggregation behavior of this surfactant in complex matrices (e.g., polymer-surfactant systems)?

All-atom MD simulations with force fields like CHARMM or OPLS-AA model micelle formation and surfactant-polymer interactions. Key parameters include radial distribution functions (RDFs) to analyze sulfonate headgroup packing and solvent-accessible surface area (SASA) to quantify hydrophobicity . Coarse-grained MD may extend simulation timescales for larger systems.

Q. How does intercalation into layered double hydroxides (LDHs) modify its adsorption properties, and what experimental designs validate these changes?

Hydrophobic LDHs are synthesized by anion exchange, replacing inorganic anions (e.g., CO₃²⁻) with the surfactant. X-ray diffraction (XRD) confirms interlayer expansion (e.g., from 0.76 nm to 2.1 nm), while BET analysis quantifies enhanced organic solvent adsorption (e.g., toluene or heptane) . Isothermal titration calorimetry (ITC) measures binding thermodynamics during intercalation.

Q. What contradictions exist in its endocrine disruption profile across in vitro and in vivo models, and how can these discrepancies be resolved?

Discrepancies may arise from metabolic differences (e.g., hepatic detoxification in vertebrates) or receptor specificity. Integrated testing strategies (ITS) combining high-throughput screening (e.g., ToxCast assays) and targeted in vivo studies (e.g., zebrafish larval development) are recommended. Dose-response modeling accounts for species-specific sensitivity .

Q. How do positional isomerism and counterion variations affect its micellar catalysis efficiency in organic reactions?

Comparative studies using isomers (e.g., ortho vs. para sulfonate substitution) and alternative counterions (e.g., lithium or potassium) are conducted. Reaction kinetics for model processes (e.g., ester hydrolysis) are monitored via UV-Vis spectroscopy. Micelle size and zeta potential measurements (via dynamic light scattering) correlate structural changes with catalytic activity .

Q. What advanced remediation strategies are effective for mitigating its environmental persistence in aquatic systems?

Photocatalytic degradation using TiO₂ or ZnO nanoparticles under UV light oxidizes the surfactant into CO₂ and sulfates, monitored via total organic carbon (TOC) analysis. Bioaugmentation with bacterial strains (e.g., Pseudomonas) enhances biodegradation rates in wastewater sludge, assessed through COD (chemical oxygen demand) reduction tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.